molecular formula C15H18N2O B6150810 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol CAS No. 1271712-68-5

2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol

Cat. No. B6150810
CAS RN: 1271712-68-5
M. Wt: 242.3
InChI Key:
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Description

2-[(2-Aminophenyl)amino]-3-phenylpropan-1-ol, also known as 2-amino-3-phenylpropan-1-ol or 2-APAP, is an organic compound belonging to the class of amines. It is a colorless liquid and has a characteristic odor. 2-APAP is a versatile compound used in various scientific and industrial applications. It is used in the synthesis of pharmaceuticals, dyes, agrochemicals, and other organic compounds. Additionally, it is used as a reagent in organic synthesis and as a catalyst in organic reactions.

Scientific Research Applications

2-APAP is used in a variety of scientific research applications. It is used as a reagent for organic synthesis, as a catalyst for organic reactions, and as a substrate for enzyme reactions. Additionally, it has been used to study the effects of drugs on the body, as well as to study the biochemical and physiological effects of certain compounds.

Mechanism of Action

2-APAP is an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. 2-APAP inhibits the action of COX, which leads to a decrease in the production of prostaglandins. This in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
2-APAP has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease inflammation and pain, as well as to have an analgesic effect. Additionally, it has been shown to have antioxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 2-APAP in lab experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively easy to synthesize and is stable under a wide range of conditions. However, there are some limitations to its use in lab experiments. It is not water soluble, and it is toxic if ingested or inhaled in large quantities.

Future Directions

There are several potential future directions for the use of 2-APAP. It could be used to study the effects of drugs on the body, as well as to study the biochemical and physiological effects of certain compounds. Additionally, it could be used to develop new drugs and therapies for the treatment of inflammation and pain. Additionally, it could be used as a reagent for organic synthesis, as a catalyst for organic reactions, and as a substrate for enzyme reactions. Finally, it could be used to study the antioxidant and anti-cancer properties of certain compounds.

Synthesis Methods

2-APAP can be synthesized by the reaction of phenylacetylene with aniline in the presence of a base catalyst. The reaction is carried out in an inert atmosphere with stirring. The reaction takes place at temperatures ranging from 80-120°C, and the reaction time is typically 1-2 hours. The reaction yields a product with a purity of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol involves the reaction of 2-nitropropane with aniline to form 2-(2-nitrophenyl)aniline, which is then reduced to 2-(2-aminophenyl)aniline. This intermediate is then reacted with benzaldehyde to form 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol.", "Starting Materials": [ "2-nitropropane", "aniline", "benzaldehyde" ], "Reaction": [ "Step 1: 2-nitropropane is reacted with aniline in the presence of a catalyst to form 2-(2-nitrophenyl)aniline.", "Step 2: 2-(2-nitrophenyl)aniline is reduced using a reducing agent such as hydrogen gas and a catalyst to form 2-(2-aminophenyl)aniline.", "Step 3: 2-(2-aminophenyl)aniline is reacted with benzaldehyde in the presence of a base to form 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol." ] }

CAS RN

1271712-68-5

Product Name

2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol

Molecular Formula

C15H18N2O

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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